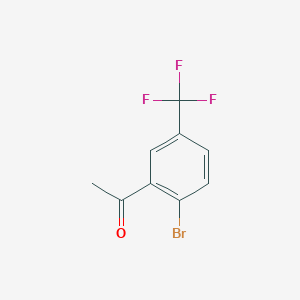

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-bromo-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKOKZGIXQZTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone

Introduction: A Versatile Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is a favored moiety for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical overview of the physical and chemical properties of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone, a key intermediate that embodies the synthetic utility of trifluoromethylated phenyl ketones.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's characteristics. Understanding these properties is crucial for its effective use in the synthesis of novel therapeutic agents. As a versatile building block, its utility is rooted in the strategic placement of its reactive handles: the acetyl group, the bromine atom, and the trifluoromethyl-substituted aromatic ring.

Molecular Identity and Structure

This compound is a halogenated aromatic ketone. The strategic positioning of the bromo and trifluoromethyl substituents on the phenyl ring, ortho and meta to the acetyl group respectively, presents a unique electronic and steric environment that is pivotal for its reactivity in synthetic applications.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical properties is fundamental to its application in synthetic chemistry, guiding decisions on reaction conditions, purification methods, and formulation.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1232407-41-8 | [2][3][4][5][6] |

| Molecular Formula | C₉H₆BrF₃O | [2][3][4][5] |

| Molecular Weight | 267.05 g/mol | [4] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95% | [2][3] |

Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from closely related analogues.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the phenyl ring. The methyl protons of the acetyl group will appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons, with their chemical shifts influenced by the bromo and trifluoromethyl substituents.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1710 cm⁻¹.[7][8] Characteristic C-F and C-Br stretching vibrations will be observed at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the molecular ion cluster.

Synthesis and Reactivity

This compound is typically synthesized through multi-step sequences, often starting from commercially available substituted benzotrifluorides. A common synthetic approach involves the Friedel-Crafts acylation of a suitably substituted bromobenzotrifluoride.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A generalized synthetic workflow for bromo(trifluoromethyl)phenyl ethanones.

The reactivity of this molecule is governed by its functional groups. The acetyl group can undergo various transformations, such as reduction to an alcohol or conversion to an enolate for subsequent alkylation or condensation reactions. The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This dual reactivity makes it a valuable intermediate for building molecular complexity.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated and trifluoromethylated aromatic ketones are important pharmacophores and synthetic intermediates in the development of new drugs. The trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism and can also increase its binding affinity to target proteins through favorable electrostatic interactions.[1]

While specific applications of this compound are often proprietary and found within patent literature, its structural motifs are present in a variety of biologically active compounds. Its utility as a building block allows for the systematic exploration of chemical space around a core scaffold, a key strategy in lead optimization. The ability to perform diverse chemical transformations at both the acetyl group and the bromine-substituted position makes it a powerful tool for generating libraries of compounds for high-throughput screening. As an example of the utility of related compounds, various substituted phenyl ethanones are used as intermediates in the synthesis of a wide range of pharmaceuticals.[9]

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound to ensure safety and maintain its integrity.

Hazard Identification

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage Recommendations

-

Store in a well-ventilated place. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecules in the field of drug discovery. Its physicochemical properties, characterized by the presence of a reactive acetyl group, a bromine atom suitable for cross-coupling, and a trifluoromethyl group for modulating pharmacological properties, make it a powerful tool for medicinal chemists. While a complete experimental dataset for all its physical properties is not publicly available, its known characteristics and the predictable reactivity of its functional groups provide a solid foundation for its application in the synthesis of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the importance of well-characterized and versatile building blocks like this one will only increase.

References

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Lead Sciences. Retrieved from [Link]

-

1-(2-Bromo-5-trifluoromethyl-phenyl)-ethanone. (n.d.). Apexmol. Retrieved from [Link]

-

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

1-(2-Bromo-5-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

Ethanone, 2-bromo-1-phenyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

Sources

- 1. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 2. This compound | 1232407-41-8 [sigmaaldrich.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 1-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-one - CAS:1232407-41-8 - Abovchem [abovchem.com]

- 5. 1232407-41-8|this compound|BLD Pharm [bldpharm.com]

- 6. apexmol.com [apexmol.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone

This document provides an in-depth technical overview of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate in the fields of pharmaceutical and materials science research. It is intended for an audience of researchers, synthetic chemists, and drug development professionals, offering detailed insights into its properties, synthesis, analysis, and applications.

Executive Summary

This compound is a substituted acetophenone derivative featuring both a bromine atom and a trifluoromethyl (CF₃) group. This unique combination of functional groups makes it a highly versatile and valuable building block in modern organic synthesis. The bromine atom serves as a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the trifluoromethyl group is a critical pharmacophore in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity, properties that are essential for developing effective therapeutics.[1][2] This guide will elucidate the core scientific principles and practical methodologies associated with this compound.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are rooted in its molecular structure. The precise arrangement of its atoms dictates its reactivity and physical properties.

Chemical Structure

The structure consists of a phenyl ring substituted with an acetyl group, a bromine atom at the ortho position, and a trifluoromethyl group at the meta position relative to the bromine.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)acetophenone

This guide provides an in-depth exploration of the solubility characteristics of 2-Bromo-5-(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for solubility determination.

Introduction: The Significance of 2-Bromo-5-(trifluoromethyl)acetophenone

2-Bromo-5-(trifluoromethyl)acetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom and a trifluoromethyl group, makes it a versatile building block for creating more complex molecules.[1] The trifluoromethyl group, in particular, is a crucial addition in modern drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, and overall bioavailability.[2][3] Understanding the solubility of this intermediate is paramount for its effective use in synthetic reactions, formulation development, and biological screening.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the foundation for any solubility study. The table below summarizes the known properties of 2-Bromo-5-(trifluoromethyl)acetophenone and related isomers.

| Property | 2-Bromo-5-(trifluoromethyl)acetophenone | 2-Bromo-4'-(trifluoromethyl)acetophenone | 2-Bromo-3'-(trifluoromethyl)acetophenone | 2-Bromo-2'-(trifluoromethyl)acetophenone |

| Molecular Formula | C₉H₆BrF₃O | C₉H₆BrF₃O[4][5] | C₉H₆BrF₃O[6] | C₉H₆BrF₃O[7] |

| Molecular Weight | 267.04 g/mol | 267.04 g/mol [4] | 267.04 g/mol | 267.04 g/mol |

| Appearance | Not specified, likely solid | Solid[4] | Liquid[6] | Fused solid[7] |

| Melting Point | Not specified | 46-56 °C[4] | Not applicable | 25.5-34.5 °C[7] |

| CAS Number | Not directly found | 383-53-9[4] | 2003-10-3[6] | 54109-16-9[7] |

The presence of the trifluoromethyl group suggests that 2-Bromo-5-(trifluoromethyl)acetophenone is likely to be a lipophilic compound with low aqueous solubility. The bromine atom further contributes to its molecular weight and can influence its crystalline structure, which in turn affects solubility.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Given its structure, 2-Bromo-5-(trifluoromethyl)acetophenone is expected to exhibit the following solubility behavior:

-

Aqueous Solubility: Expected to be very low. The large, nonpolar aromatic ring and the hydrophobic trifluoromethyl group will dominate over the polar carbonyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to have good solubility. These solvents can interact with the polar carbonyl group while also accommodating the nonpolar aromatic structure.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility. The hydrogen bonding capability of these solvents can interact with the carbonyl group, but the overall nonpolar character of the molecule will limit high solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have moderate to good solubility, depending on the ability of the solvent to overcome the crystal lattice energy of the solid compound.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for determining the solubility of 2-Bromo-5-(trifluoromethyl)acetophenone in various solvents.

Materials and Equipment

-

2-Bromo-5-(trifluoromethyl)acetophenone (analytical grade)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of the target compound.

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately weigh a known amount of 2-Bromo-5-(trifluoromethyl)acetophenone and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of 2-Bromo-5-(trifluoromethyl)acetophenone to a series of vials containing a known volume of the test solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

HPLC Analysis

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation of the calibration curve to determine the concentration of the diluted saturated solution.

Data Calculation and Presentation

The solubility is calculated using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

The results should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| DMSO | 25 | ||

| Toluene | 25 |

Safety and Handling

2-Bromo-5-(trifluoromethyl)acetophenone should be handled with care in a well-ventilated area, preferably in a fume hood.[9] It is classified as a skin and eye irritant and may cause respiratory irritation.[4][5][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4][9]

Conclusion

References

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4'-(trifluoromethyl)acetophenone. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Bromo-4 -(trifluoromethyl)acetophenone 95 383-53-9 [sigmaaldrich.com]

- 5. 2-Bromo-4'-(trifluoromethyl)acetophenone | C9H6BrF3O | CID 321979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H31526.06 [thermofisher.com]

- 7. 2-Bromo-2'-(trifluoromethyl)acetophenone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. beta.lakeland.edu [beta.lakeland.edu]

A Comprehensive Technical Guide to the NMR Spectral Analysis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone

This in-depth technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive analysis of the ¹H and ¹³C NMR spectra, a step-by-step experimental protocol for data acquisition, and a foundational understanding of the structural and electronic factors influencing the spectral features of this complex aromatic ketone.

Introduction: The Structural Significance of this compound

This compound is a substituted acetophenone derivative of significant interest in synthetic chemistry and drug discovery. Its structure combines an acetyl group, a bromine atom, and a trifluoromethyl group on a benzene ring. Each of these substituents exerts distinct electronic and steric effects, making NMR spectroscopy an indispensable tool for its unambiguous structural elucidation and purity assessment. The trifluoromethyl group, in particular, serves as a useful probe in medicinal chemistry and can be studied directly using ¹⁹F NMR.[1][2] This guide will focus on the ¹H and ¹³C NMR spectra, providing a framework for understanding the intricate interplay of substituent effects on chemical shifts and coupling constants.

Predicted NMR Spectra: A Detailed Analysis

In the absence of a publicly available, experimentally verified NMR spectrum for this compound, this section provides a detailed prediction based on established principles of NMR spectroscopy and data from analogous substituted acetophenones.[3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl, bromo, and trifluoromethyl groups.[6][7]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.9 - 8.1 | d | J ≈ 8.0 - 9.0 |

| H-4 | ~ 7.7 - 7.9 | dd | J ≈ 8.0 - 9.0, J ≈ 2.0 - 3.0 |

| H-6 | ~ 7.6 - 7.8 | d | J ≈ 2.0 - 3.0 |

| -CH₃ (acetyl) | ~ 2.6 - 2.7 | s | N/A |

-

Aromatic Protons (H-3, H-4, H-6): The three aromatic protons will appear in the downfield region of the spectrum, typically between 7.6 and 8.1 ppm. The electron-withdrawing effects of the adjacent carbonyl group and the trifluoromethyl group will deshield these protons.[4] The proton ortho to the carbonyl group (H-6) is expected to be the most deshielded. The coupling pattern will be a complex splitting, likely revealing a doublet for H-3, a doublet of doublets for H-4, and a doublet for H-6, reflecting ortho and meta couplings.

-

Methyl Protons (-CH₃): The three protons of the acetyl methyl group will appear as a sharp singlet in the upfield region, predicted to be around 2.6-2.7 ppm.[4] The deshielding effect of the adjacent carbonyl group causes this downfield shift compared to a typical aliphatic methyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.[3][8]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~ 195 - 200 |

| C-1 | ~ 138 - 142 |

| C-2 | ~ 120 - 125 |

| C-3 | ~ 133 - 137 |

| C-4 | ~ 128 - 132 (quartet, JC-F) |

| C-5 | ~ 122 - 126 (quartet, JC-F) |

| C-6 | ~ 130 - 134 |

| -CF₃ | ~ 121 - 125 (quartet, JC-F) |

| -CH₃ (acetyl) | ~ 28 - 32 |

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing in the range of 195-200 ppm.[9]

-

Aromatic Carbons (C-1 to C-6): The six aromatic carbons will resonate between approximately 120 and 142 ppm. The carbon attached to the bromine (C-2) will be significantly influenced by the "heavy atom effect," which can lead to a more upfield shift than expected based solely on electronegativity. The carbons attached to or near the trifluoromethyl group (C-4, C-5, C-6) will exhibit splitting due to coupling with the fluorine atoms (C-F coupling). The carbon of the trifluoromethyl group itself will appear as a quartet with a large coupling constant.

-

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will be found in the upfield region of the spectrum, typically between 28 and 32 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, a standardized experimental procedure should be followed. This protocol ensures reproducibility and accuracy of the results.[10][11][12]

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[13][14]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[12] Ensure the sample height is appropriate for the spectrometer being used (typically 4-5 cm).

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.

Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Tune the NMR probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.[10]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Employ a standard pulse sequence (e.g., zg30).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Advanced NMR Experiments for Structural Confirmation

To further confirm the structure and assignments, two-dimensional (2D) NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the protonated carbons.[15][16][17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall molecular structure.

Conclusion

The NMR spectral analysis of this compound provides a wealth of information for its structural characterization. By understanding the influence of the various substituents on the ¹H and ¹³C chemical shifts and coupling patterns, researchers can confidently identify this compound and assess its purity. The predictive data and experimental protocols outlined in this guide serve as a valuable resource for scientists working with this and structurally related molecules. The application of advanced 2D NMR techniques will further solidify the spectral assignments and provide unequivocal structural confirmation.

References

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 70(2), 109-120. [Link]

-

Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

-

Dhami, K. S., & Stothers, J. B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Official Website. [Link]

-

Massachusetts Institute of Technology. FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone. [Link]

-

Brecht, V., et al. (2012). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

-

Supporting Information. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. [Link]

-

Fukuda, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4811-4819. [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. [Link]

-

Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 299-306. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000286 Acetophenone. [Link]

-

Lead Sciences. (n.d.). This compound. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003243). [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

-

Scribd. (n.d.). Acetophenone H NMR. [Link]

-

ResearchGate. (n.d.). Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26.... [Link]

-

DiVA. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Supporting information. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. app.studyraid.com [app.studyraid.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. scribd.com [scribd.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. organomation.com [organomation.com]

- 14. scribd.com [scribd.com]

- 15. hmdb.ca [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. umu.diva-portal.org [umu.diva-portal.org]

safety and handling of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone

An In-Depth Technical Guide on the Safety and Handling of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 1232407-41-8). As a halogenated aromatic ketone, this compound is a valuable building block in medicinal chemistry and drug development. However, its chemical properties necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This document is intended to provide field-proven insights and protocols to foster a culture of safety in the research environment.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory tract.[1][2]

GHS Classification:

-

Skin corrosion/irritation (Category 2)[2]

-

Serious eye damage/eye irritation (Category 2A)[2]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]

Hazard Statements:

The following diagram illustrates the logical flow of hazard communication for this compound, from GHS classification to user action.

Caption: Hazard Communication Workflow for this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and for predicting its behavior in various experimental conditions.

| Property | Value | Source |

| CAS Number | 1232407-41-8 | [1][4] |

| Molecular Formula | C9H6BrF3O | [1][4] |

| Molecular Weight | 267.05 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥95% | [1][4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3][4] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to minimize the risk of contact with this compound.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[2] This ensures that any vapors or aerosols are effectively contained and exhausted, preventing inhalation. Eyewash stations and safety showers should be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5][6]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

-

-

Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE Selection Workflow for handling the compound.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][8]

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7][8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][7][8]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][7][8]

Fire-Fighting Measures

While not highly flammable, this compound can decompose under fire conditions to produce hazardous substances.

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific hazards arising from the chemical: In a fire, this compound may emit toxic fumes, including carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[2][5]

-

Special protective equipment for firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[2][5]

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent the spread of contamination.

-

Personal precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary.[2][8]

-

Environmental precautions: Prevent the spilled material from entering drains or waterways.[2]

-

Methods for cleaning up: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, dike the area to contain the spill and follow the same procedure.

Handling and Storage

Proper handling and storage practices are fundamental to long-term safety.

-

Handling:

-

Storage:

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with all applicable federal, state, and local regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.[8][9]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2][7] However, based on its GHS classification, it is known to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[1][2][3] Long-term exposure effects are unknown, and it is prudent to handle this compound with the assumption that it may have other, as yet unidentified, toxic properties. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or NTP.[2]

References

-

Safety Data Sheet - 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Angene Chemical. [Link]

-

This compound. Lead Sciences. [Link]

-

1-(2-bromo-5-fluorophenyl)ethan-1-one. PubChem. [Link]

-

Safety Data Sheet - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Fisher Scientific. [Link]

Sources

- 1. This compound | 1232407-41-8 [sigmaaldrich.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone | 1131605-31-6 [sigmaaldrich.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethyl)acetophenone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-5-(trifluoromethyl)acetophenone, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, commercial availability, key reactions, and applications, supported by practical protocols and expert insights.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design. This small structural modification can profoundly enhance a molecule's pharmacological profile by increasing its metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-5-(trifluoromethyl)acetophenone serves as a versatile scaffold, combining the reactive handles of a bromine atom and a ketone with the advantageous properties of the trifluoromethyl group, making it a valuable starting material for the synthesis of a wide array of complex molecules.

Physicochemical Properties and Specifications

2-Bromo-5-(trifluoromethyl)acetophenone, with the CAS number 1232407-41-8, is a substituted aromatic ketone. Its key properties are summarized below:

| Property | Value |

| Molecular Formula | C₉H₆BrF₃O |

| Molecular Weight | 267.04 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| IUPAC Name | 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone |

Commercial Availability: A Comparative Analysis of Suppliers

A critical aspect for any research or development project is the reliable sourcing of starting materials. 2-Bromo-5-(trifluoromethyl)acetophenone is available from a range of commercial suppliers, catering to different scales and purity requirements. Below is a comparative table of prominent suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | 100 mg, 250 mg, 1 g |

| Thermo Fisher Scientific | 97% | 1 g, 5 g[1] |

| Advanced ChemBlocks | 98% | 100 g (Inquire for other quantities)[2] |

| Ambeed | 95% | 100 mg, 250 mg, 1 g |

| BLDpharm | Inquire | Inquire[3] |

| Matrix Scientific | Inquire for Purity | Inquire for Quantities[4] |

Expert Insight: When selecting a supplier, it is crucial to consider not only the listed purity but also the analytical data provided. For drug discovery applications, requesting a certificate of analysis (CoA) with detailed information on impurities is a standard and necessary practice. For larger-scale synthesis, inquiring about bulk availability and pricing early in the project timeline is recommended.

Synthesis of 2-Bromo-5-(trifluoromethyl)acetophenone

The most common and industrially scalable method for the synthesis of 2-Bromo-5-(trifluoromethyl)acetophenone is the Friedel-Crafts acylation of 1-bromo-4-(trifluoromethyl)benzene.[5] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6][7]

Logical Workflow for Friedel-Crafts Acylation:

Caption: Workflow of Friedel-Crafts Acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1-Bromo-4-(trifluoromethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add acetyl chloride.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion.

-

Add 1-bromo-4-(trifluoromethyl)benzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it over crushed ice and a dilute aqueous HCl solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-5-(trifluoromethyl)acetophenone.

Key Applications and Reaction Protocols

2-Bromo-5-(trifluoromethyl)acetophenone is a versatile intermediate in the synthesis of pharmaceuticals and other functional molecules. Its bromine atom provides a reactive site for cross-coupling reactions, while the ketone functionality allows for a variety of transformations.

Synthesis of Diaryl Pyrazoles as Bioactive Molecules

A significant application of acetophenone derivatives is in the synthesis of 1,5-diarylpyrazoles, a scaffold found in several important drugs, including the COX-2 inhibitor Celecoxib.[8][9] The synthesis typically involves the condensation of a 1,3-diketone intermediate with a hydrazine derivative. 2-Bromo-5-(trifluoromethyl)acetophenone can be converted to the corresponding 1,3-diketone, which then serves as a precursor for pyrazole formation. These trifluoromethylated diarylpyrazoles are of interest as potential anticancer agents that target tubulin polymerization.[8][10]

Logical Workflow for Diaryl Pyrazole Synthesis:

Sources

- 1. 2-Bromo-2'-(trifluoromethyl)acetophenone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2'-Bromo-5'-fluoroacetophenone 98% | CAS: 1006-33-3 | AChemBlock [achemblock.com]

- 3. 1980034-67-0|2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone|BLD Pharm [bldpharm.com]

- 4. 1805591-24-5 Cas No. | 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone | Matrix Scientific [matrixscientific.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its spectral characteristics. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the phenyl ring that significantly influences its spectroscopic properties. The presence of a bromine atom ortho to the acetyl group and a trifluoromethyl group in the meta position creates a distinct electronic environment that is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl protons of the acetyl group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.65 | Singlet | 3H | -C(O)CH ₃ |

| ~7.80 | Doublet | 1H | Ar-H |

| ~7.95 | Doublet of Doublets | 1H | Ar-H |

| ~8.15 | Doublet | 1H | Ar-H |

Rationale and Interpretation

The electron-withdrawing nature of the bromine and trifluoromethyl groups deshields the aromatic protons, causing them to resonate at a relatively downfield region (7.80-8.15 ppm). The ortho-bromo substituent will likely induce a downfield shift on the adjacent proton. The coupling patterns (doublet and doublet of doublets) arise from the spin-spin interactions between the neighboring aromatic protons. The methyl protons of the acetyl group are expected to appear as a sharp singlet around 2.65 ppm, a typical region for such functional groups. This prediction is based on the analysis of similar compounds, such as 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, which shows aromatic protons in the 7.78-8.11 ppm range[1].

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters would include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~29-31 | -C(O)C H₃ |

| ~122-135 | Aromatic C -H |

| ~120-125 (quartet) | -C F₃ |

| ~130-135 | Aromatic C -Br |

| ~135-140 | Aromatic C -C(O) |

| ~195-198 | >C =O |

Rationale and Interpretation

The carbonyl carbon is expected to resonate significantly downfield, around 195-198 ppm, which is characteristic of ketones. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have a range of chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom and the carbon attached to the acetyl group will be deshielded. These predictions are informed by data from related structures like 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, where the carbonyl carbon appears at 190.4 ppm and the trifluoromethyl carbon is observed as a quartet[1].

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A wider spectral width (0-220 ppm) is necessary. A longer acquisition time or a higher number of scans is usually needed due to the low natural abundance of ¹³C.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1700-1720 | Strong | C=O (carbonyl) stretch |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch (of CF₃) |

| ~1130, ~1070 | Strong | C-F stretch (of CF₃) |

| ~700-550 | Medium | C-Br stretch |

Rationale and Interpretation

The most prominent peak in the IR spectrum will be the carbonyl (C=O) stretching vibration, expected in the range of 1700-1720 cm⁻¹. The presence of the electron-withdrawing bromine atom alpha to the carbonyl group can slightly increase this frequency[2]. The strong absorptions in the 1320-1070 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations will also be present in their typical regions[3].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for direct analysis of the solid or liquid sample.

-

Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₆BrF₃O), the mass spectrum will show a characteristic molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 266/268 | [M]⁺ (Molecular ion) |

| 251/253 | [M - CH₃]⁺ |

| 223/225 | [M - C(O)CH₃]⁺ |

| 144 | [M - Br - C(O)CH₃]⁺ |

| 105 | [C₆H₄CF₃]⁺ |

| 75 | [C₆H₃]⁺ |

Rationale and Interpretation

The molecular ion peak ([M]⁺) will appear as a pair of peaks of almost equal intensity at m/z 266 and 268, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). The base peak is likely to be the fragment resulting from the loss of the acetyl group ([M - C(O)CH₃]⁺) at m/z 223/225. Other significant fragments would arise from the loss of the methyl group and subsequent fragmentations of the aromatic ring.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition and Processing: The mass spectrum is recorded, and the m/z values and relative abundances of the ions are determined.

Summary of Spectroscopic Data

The following diagram summarizes the key structural features of this compound and their expected spectroscopic signatures.

Caption: Predicted spectroscopic data for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided experimental protocols serve as a standard for acquiring high-quality data for this and related molecules. This comprehensive guide should serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery.

References

- Sigma-Aldrich. This compound.

- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin".

- Biosynth. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone.

- Lead Sciences. This compound.

- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.

- LibreTexts. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Sigma-Aldrich. 1-(2-Bromo-5-fluoro-phenyl)ethanone.

- Benchchem. A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.

- National Center for Biotechnology Information. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one.

- ChemicalBook. 1-(2-broMo-4-(trifluoroMethyl)phenyl)ethanone synthesis.

- PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one.

- Hoffman Fine Chemicals. CAS RN 1443376-93-9 | 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-ol.

- NIST. Ethanone, 2-bromo-1-phenyl-.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Endotherm. 1-(2-Amino-5-bromo-phenyl)-ethanone.

- NIST. Ethanone, 2,2,2-trifluoro-1-phenyl-.

Sources

Purity Analysis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone: A Comprehensive Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a critical starting material and advanced intermediate in the synthesis of novel therapeutics, the purity of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of a drug manufacturing process are built. Impurities, even at trace levels, can have cascading effects, leading to aberrant reaction pathways, the formation of difficult-to-remove related substances in the final Active Pharmaceutical Ingredient (API), and potential toxicological concerns.

This guide provides a comprehensive framework for the purity analysis of this key intermediate. It moves beyond simple procedural descriptions to elucidate the scientific rationale behind the selection of analytical techniques and the design of experimental protocols, reflecting a field-proven approach to ensuring chemical integrity.

Foundational Knowledge: Physicochemical Profile and Impurity Landscape

A robust analytical strategy begins with a deep understanding of the molecule and its likely contaminants. The synthesis of this compound, typically achieved via a Friedel-Crafts acylation of 1-bromo-4-(trifluoromethyl)benzene, informs our impurity profile investigation.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrF₃O | [3][4] |

| Molecular Weight | 267.04 g/mol | [3][4] |

| Appearance | Off-white to light yellow liquid or solid | [3] |

| IUPAC Name | 1-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-one | [3] |

| Storage | Sealed in dry, room temperature conditions | [3][4] |

Anticipated Impurity Classes:

-

Process-Related Impurities:

-

Unreacted Starting Materials: 1-bromo-4-(trifluoromethyl)benzene.

-

Isomeric By-products: Friedel-Crafts reactions on substituted rings can yield positional isomers.[1] The directing effects of the bromo and trifluoromethyl groups must be considered.

-

Reagent Residues: Residual Lewis acids (e.g., AlCl₃) or acylating agents.

-

-

Degradation Products:

-

Hydrolysis Products: Potential cleavage of the ethanone group under extreme pH conditions.

-

-

Residual Solvents:

The Cornerstone of Purity: Chromatographic Separation

Chromatography is the primary tool for separating the main compound from its closely related impurities. We employ two orthogonal methods, HPLC and GC, to provide a comprehensive and cross-validated purity assessment.

High-Performance Liquid Chromatography (HPLC): The Primary Assay

For a non-volatile, UV-active molecule like this aromatic ketone, reverse-phase HPLC (RP-HPLC) is the gold standard for purity determination.[8][9] The method separates analytes based on their hydrophobicity.

Causality Behind Method Design:

-

Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature provides strong retention for the hydrophobic aromatic ring, allowing for effective separation from more polar or less retained impurities.

-

Mobile Phase Strategy: A gradient elution using acetonitrile and water is chosen for its versatility. This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved within a single run. The inclusion of a small amount of acid (e.g., 0.1% formic or phosphoric acid) is critical to suppress the silanol interactions on the stationary phase and ensure a sharp, symmetrical peak shape for the ketone.

-

Detector Wavelength: The conjugated system of the benzophenone core results in strong UV absorbance. A photodiode array (PDA) detector is used to scan across a range of wavelengths, with ~254 nm typically selected for quantification due to the strong absorbance of the aromatic ring.[8]

Step-by-Step HPLC Protocol:

-

System Preparation: The HPLC system should be equipped with a quaternary pump, autosampler, column oven, and PDA detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 5 µL.

-

Detection: PDA at 254 nm.

-

Gradient Program:

-

0-2 min: 40% B

-

2-15 min: 40% to 90% B

-

15-18 min: 90% B

-

18.1-22 min: 40% B (Re-equilibration)

-

-

-

Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Caption: Workflow for RP-HPLC Purity Determination.

Gas Chromatography (GC): An Orthogonal Approach

GC provides a powerful secondary method, separating compounds based on their volatility and interaction with the stationary phase. It is particularly adept at detecting volatile impurities that might be obscured in the HPLC solvent front. Given the nature of brominated aromatic compounds, GC-MS is an excellent choice for both quantification and identification.[10][11][12][13]

Step-by-Step GC-FID/MS Protocol:

-

System: A GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chromatographic Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 270 °C.

-

Injection Mode: Split (e.g., 50:1).

-

Oven Program:

-

Initial: 100 °C, hold 2 min.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 min.

-

-

Detector (FID): 310 °C.

-

-

Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like dichloromethane.

-

Analysis: The resulting chromatogram provides an orthogonal purity profile.

Definitive Identification: Spectroscopic Techniques

While chromatography separates impurities, spectroscopy identifies them.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation.

-

¹H and ¹³C NMR: Confirm the primary structure, including the substitution pattern on the aromatic ring and the presence of the ethanone group.

-

¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds.[14] A single, clean signal for the -CF₃ group is a strong indicator of purity, while additional signals would point to fluorine-containing impurities. The large chemical shift dispersion of ¹⁹F NMR makes it excellent for resolving structurally similar compounds.[14][15]

-

-

Mass Spectrometry (MS): Coupled with GC or LC, MS provides molecular weight information and fragmentation data, which are crucial for identifying unknown impurities. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear diagnostic marker for bromine-containing fragments.

Quantifying Critical Process Remnants: Residual Solvents

Solvents used in synthesis are not considered impurities in the same way as by-products but must be controlled according to strict regulatory limits.[16][17] The ICH Q3C guideline provides a framework for classifying solvents based on their toxicity.[5][7]

Methodology: Static Headspace Gas Chromatography (HS-GC)

This is the industry-standard technique for residual solvent analysis.[6][17]

-

Principle: The sample is dissolved in a high-boiling point solvent (e.g., DMSO) in a sealed vial and heated. Volatile residual solvents partition into the gas phase (headspace) above the liquid. A sample of this headspace is then injected into the GC for separation and quantification.

-

System: GC-FID with a headspace autosampler.

-

Sample Preparation: Accurately weigh the sample into a headspace vial, add the dissolution solvent, and seal.

-

Analysis: The system is calibrated using standards of the expected solvents to allow for accurate quantification in parts-per-million (ppm).

Integrated Analytical Strategy

No single technique is sufficient. A validated purity analysis relies on an integrated strategy where orthogonal methods confirm and complement each other.

Caption: Integrated Analytical Strategy for Quality Control.

Table 2: Example Purity Specification and Data

| Test | Method | Specification | Example Result |

| Assay | HPLC | ≥ 98.0% (Area %) | 99.5% |

| Any Single Unknown Impurity | HPLC | ≤ 0.20% (Area %) | 0.08% |

| Total Impurities | HPLC | ≤ 1.0% (Area %) | 0.25% |

| Identity | NMR & MS | Conforms to Structure | Conforms |

| Residual Solvents (DCM) | HS-GC | ≤ 600 ppm | < 50 ppm |

| Water Content | Karl Fischer | ≤ 0.5% | 0.12% |

Conclusion

The comprehensive purity analysis of this compound is a rigorous, multi-faceted process that forms the bedrock of quality for subsequent API synthesis. By integrating orthogonal chromatographic techniques (HPLC, GC) for purity assessment, specific spectroscopic methods (NMR, MS) for identity and structural elucidation, and dedicated analyses for process remnants like residual solvents, drug development professionals can ensure the material meets the stringent standards required for pharmaceutical manufacturing. This self-validating system of cross-confirming analyses provides the highest degree of confidence in the quality and consistency of this vital chemical intermediate.

References

-

Buser, H. R. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. [Link]

-

Jakab, E., et al. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]

-

Gómara, B., et al. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. [Link]

-

This compound Details. Lead Sciences. [Link]

-

Elder, D. P. Residual solvents. ScienceDirect. [Link]

-

Residual solvents in pharmaceuticals. Cambridge Polymer Group. [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. StuDocu. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Limitations of Friedel-Crafts reactions. University of Calgary. [Link]

-

Residual solvent analysis in pharmaceuticals. ResearchGate. [Link]

-

Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Pharma Beginners. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Vier- und Fünf-Reste-Komplexe, A. S. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

Sources

- 1. maths.tcd.ie [maths.tcd.ie]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | 1232407-41-8 [sigmaaldrich.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Cambridge Polymer Group :: Residual solvents in pharmaceuticals [campoly.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. azom.com [azom.com]

- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 16. paulrpalmer.com [paulrpalmer.com]

- 17. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone

Introduction

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone is a versatile and highly valuable building block in modern synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring a reactive ketone, a synthetically malleable aryl bromide, and an electron-withdrawing trifluoromethyl group, offers a rich platform for the construction of a diverse array of heterocyclic scaffolds. The trifluoromethyl moiety is of particular significance in drug design, as its incorporation into organic molecules can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides detailed protocols and mechanistic insights for the synthesis of three key classes of nitrogen-containing heterocycles—pyrazoles, indazoles, and quinolines—utilizing this compound as the common precursor. The methodologies presented herein are designed to be robust and scalable, catering to the needs of researchers in drug discovery and development.

I. Synthesis of 3-Methyl-5-(2-bromo-5-(trifluoromethyl)phenyl)-1H-pyrazole

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a cornerstone of heterocyclic chemistry.[2] In this protocol, we adapt this classical approach by first converting the starting ketone into a suitable 1,3-dicarbonyl equivalent, which then undergoes cyclization with hydrazine hydrate.

A. Rationale and Mechanistic Insight

The direct condensation of a simple ketone with hydrazine typically leads to the formation of a hydrazone. To facilitate the formation of the pyrazole ring, the ketone must be converted into a 1,3-dielectrophilic species. This is commonly achieved by reacting the ketone with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. This intermediate possesses the requisite 1,3-dicarbonyl character for reaction with a binucleophile like hydrazine. The subsequent reaction with hydrazine proceeds via a nucleophilic attack of one nitrogen atom on the carbonyl carbon, followed by an intramolecular cyclization where the second nitrogen attacks the enamine carbon, and subsequent elimination of dimethylamine and water to afford the aromatic pyrazole ring.[3]

B. Experimental Protocol

Step 1: Synthesis of 3-(dimethylamino)-1-(2-bromo-5-(trifluoromethyl)phenyl)prop-2-en-1-one

-

To a solution of this compound (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Methyl-5-(2-bromo-5-(trifluoromethyl)phenyl)-1H-pyrazole

-

Dissolve the crude enaminone from the previous step in ethanol (10 mL/mmol).

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude pyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

C. Data Summary

| Reactant | Molar Equiv. |